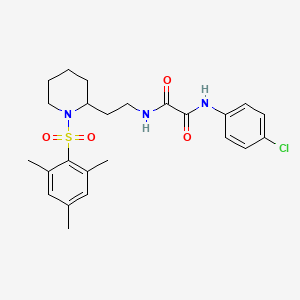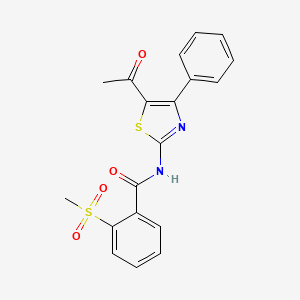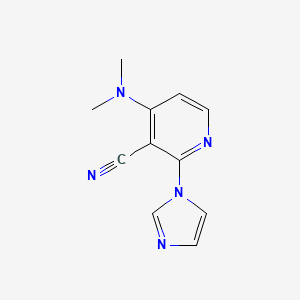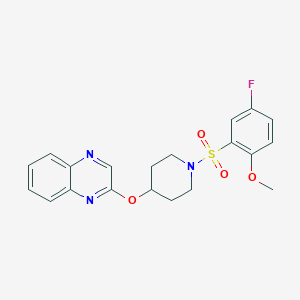
N1-(4-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as ML352, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized by researchers at the University of Michigan and has since been the subject of numerous studies.
Wissenschaftliche Forschungsanwendungen
HIV-1 Primary Isolate Neutralization
N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) is a compound that has been studied for its ability to block the interaction between the HIV-1 gp120 protein and its receptor CD4. This interaction is crucial for the virus's ability to infect human cells. Research has shown that compounds like NBD-556 can enhance the binding of anti-gp120 monoclonal antibodies toward the envelope (Env) protein, suggesting a potential application in enhancing the neutralizing activities of certain antibodies against HIV-1. These findings highlight the potential use of similar compounds in therapeutic strategies aimed at preventing or treating HIV-1 infection by targeting the virus's entry mechanism into human cells (Yoshimura et al., 2010).
Alzheimer's Disease Drug Candidates
Another research application involves the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives to evaluate potential drug candidates for Alzheimer’s disease. These compounds were designed to inhibit the enzyme acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's due to its role in degrading the neurotransmitter acetylcholine. The research on such compounds underscores the exploration of chemical entities with potential therapeutic benefits for neurodegenerative diseases, particularly Alzheimer's disease (Rehman et al., 2018).
Structural and Thermal Analysis
Compounds with structural elements similar to N1-(4-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide have also been subject to detailed structural and thermal analysis. For example, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized, revealing insights into its molecular structure, hydrogen bonding interactions, and thermal stability. Such studies are crucial for understanding the physical and chemical properties of potential drug candidates, informing their formulation, and determining their stability under various conditions (Karthik et al., 2021).
Antibacterial Activity
Research into N-substituted derivatives of compounds with similar structural motifs has revealed potential antibacterial activity. The synthesis and evaluation of such compounds against Gram-negative and Gram-positive bacteria suggest a route to discovering new antibacterial agents. This application is particularly relevant in the context of rising antibiotic resistance, highlighting the ongoing need for new antimicrobial compounds with novel mechanisms of action (Khalid et al., 2016).
Eigenschaften
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O4S/c1-16-14-17(2)22(18(3)15-16)33(31,32)28-13-5-4-6-21(28)11-12-26-23(29)24(30)27-20-9-7-19(25)8-10-20/h7-10,14-15,21H,4-6,11-13H2,1-3H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHQIVBPOVDNAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2398558.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2398561.png)

![2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2398566.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2398568.png)
![2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile](/img/structure/B2398570.png)

![5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione](/img/structure/B2398575.png)

![2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2398577.png)

